molecular formula C30H31FN3NaO4 B12723487 6-Heptenoic acid, 3,5-dihydroxy-7-(4-(4-fluorophenyl)-3-methyl-6-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-, monosodium salt CAS No. 126274-04-2

6-Heptenoic acid, 3,5-dihydroxy-7-(4-(4-fluorophenyl)-3-methyl-6-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-, monosodium salt

Cat. No.: B12723487
CAS No.: 126274-04-2
M. Wt: 539.6 g/mol
InChI Key: NVVYNVLUGQTULK-IERUDJENSA-M
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Description

6-Heptenoic acid, 3,5-dihydroxy-7-(4-(4-fluorophenyl)-3-methyl-6-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-, monosodium salt is a complex organic compound It features a pyrazolo[3,4-b]pyridine core, which is often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

  • Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Addition of the heptenoic acid side chain through esterification or amidation reactions.
  • Hydroxylation at specific positions using selective oxidizing agents.

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The double bond in the heptenoic acid side chain can be reduced to a single bond.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) for deprotonation, followed by nucleophiles like amines or thiols.

Major Products

  • Oxidized derivatives with ketone or carboxylic acid functionalities.
  • Reduced derivatives with saturated side chains.
  • Substituted derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential applications in drug discovery due to its complex structure and functional groups.
  • Investigated for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine

  • Potential therapeutic applications due to its structural similarity to known bioactive compounds.
  • Studied for its pharmacokinetics and pharmacodynamics.

Industry

  • Used in the development of new materials with specific properties.
  • Potential applications in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with a pyrazolo[3,4-b]pyridine core can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the hydroxyl and heptenoic acid groups can influence solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-b]pyridine derivatives with different substituents.
  • Fluorophenyl-containing compounds with varying side chains.
  • Hydroxyheptenoic acid derivatives with different core structures.

Uniqueness

  • The combination of the pyrazolo[3,4-b]pyridine core with the specific substituents makes this compound unique.
  • The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Properties

CAS No.

126274-04-2

Molecular Formula

C30H31FN3NaO4

Molecular Weight

539.6 g/mol

IUPAC Name

sodium;(E)-7-[1-benzyl-4-(4-fluorophenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C30H32FN3O4.Na/c1-18(2)29-25(14-13-23(35)15-24(36)16-26(37)38)28(21-9-11-22(31)12-10-21)27-19(3)33-34(30(27)32-29)17-20-7-5-4-6-8-20;/h4-14,18,23-24,35-36H,15-17H2,1-3H3,(H,37,38);/q;+1/p-1/b14-13+;

InChI Key

NVVYNVLUGQTULK-IERUDJENSA-M

Isomeric SMILES

CC1=NN(C2=C1C(=C(C(=N2)C(C)C)/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.[Na+]

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=N2)C(C)C)C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.[Na+]

Origin of Product

United States

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